

# Application Notes and Protocols: Styrene-Butadiene Rubber (SBR) in Tire Tread Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Einecs 273-067-9*

Cat. No.: *B15197077*

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These application notes provide a comprehensive overview of the use of Styrene-Butadiene Rubber (SBR) in tire tread compounds. This document details the types of SBR, their impact on tire performance, experimental protocols for characterization, and typical compound formulations.

## Introduction to SBR in Tire Treads

Styrene-Butadiene Rubber (SBR) is a versatile synthetic rubber widely used in the manufacturing of tire treads due to its excellent balance of properties, including abrasion resistance, aging stability, and overall performance.<sup>[1]</sup> It is a copolymer of styrene and butadiene, and the ratio of these monomers, along with the polymer's microstructure (vinyl content), significantly influences its properties.<sup>[2]</sup> SBR is a key component in enhancing the durability and safety of tires by providing improved grip and wear resistance.<sup>[1]</sup>

There are two main types of SBR used in the tire industry:

- **Emulsion SBR (E-SBR):** Produced through emulsion polymerization, E-SBR is known for its cost-effectiveness and durability.<sup>[3]</sup> It has historically been widely used in tire treads.<sup>[3]</sup>
- **Solution SBR (S-SBR):** Synthesized via solution polymerization, S-SBR offers greater control over the polymer's molecular structure.<sup>[3]</sup> This allows for the production of tires with superior

performance characteristics such as lower rolling resistance, improved wet grip, and enhanced abrasion resistance, making it ideal for high-performance and "green" tires.[3][4][5]

Functionalized SBR (F-SBR) is a type of S-SBR where specific chemical groups are introduced to the polymer chains. This functionalization enhances the interaction between the rubber and fillers like silica, leading to improved filler dispersion and a significant enhancement in the "magic triangle" of tire performance: rolling resistance, wet grip, and wear resistance.[6]

## Data Presentation: SBR Properties and Tire Performance

The selection of SBR type has a significant impact on the key performance indicators of a tire tread. The following tables summarize the qualitative and quantitative effects of different SBRs on tire tread properties.

Table 1: Qualitative Comparison of SBR Types in Tire Treads

Property	Emulsion SBR (E-SBR)	Solution SBR (S-SBR)	Functionalized SBR (F-SBR)
Rolling Resistance	Higher	Lower	Lowest
Wet Grip	Good	Better	Best
Wear Resistance	Good	Better	Best
Processability	Good	Moderate	Can be challenging
Cost	Lower	Higher	Highest

Table 2: Influence of SBR Microstructure on Tire Performance Predictions[7]

sSBR Type	Key Property	Predicted Performance Improvement
Low Vinyl sSBR	Low Glass Transition Temperature (Tg)	Snow Performance
High Vinyl sSBR	High Glass Transition Temperature (Tg)	Wet Traction
Functionalized sSBR	Improved Polymer-Filler Interaction	Wet Traction and Rolling Resistance

Table 3: Effect of Blending SBR with Other Rubbers[7]

Blend Component	Effect on Compound Properties
Natural Rubber (NR)	Lowers Mooney viscosity, reduces cure times, improves elongation and tear resistance.
Butadiene Rubber (BR)	Improves elongation, enhances snow performance and rolling resistance, but can decrease tensile strength, modulus, and wet traction.

## Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize SBR-based tire tread compounds.

### Compounding of Tire Tread Formulations

The following protocol describes a typical laboratory-scale mixing procedure for SBR tire tread compounds.

Equipment: Internal mixer (e.g., Banbury® mixer)

Procedure:

- Stage 1: Masterbatch Preparation

1. Add SBR and other elastomers (e.g., BR, NR) to the internal mixer and masticate for 1-2 minutes.
  2. Add reinforcing fillers (silica or carbon black), zinc oxide, stearic acid, and antioxidant/antiozonant.
  3. If using silica, add the silane coupling agent.
  4. Mix until a consistent masterbatch is formed and the temperature reaches a specified point (e.g., 140-150°C for silica compounds to facilitate the silanization reaction).
  5. Discharge the masterbatch and cool it down.
- Stage 2: Final Mixing
    1. Add the masterbatch back to the mixer.
    2. Add the curatives (sulfur and accelerators).
    3. Mix at a lower temperature (e.g., below 100°C) to prevent premature vulcanization (scorching).
    4. Discharge the final compound and sheet it out on a two-roll mill.
    5. Condition the compound at room temperature for at least 24 hours before testing.

## Measurement of Physical and Dynamic Properties

Standard: ASTM D412 / ISO 37

Objective: To determine the tensile strength, elongation at break, and modulus of the vulcanized rubber compound.

Procedure:

- Prepare dumbbell-shaped test specimens from the cured rubber sheets.
- Measure the thickness and width of the narrow section of the specimens.

- Mount the specimen in the grips of a tensile testing machine.
- Apply a constant rate of extension until the specimen breaks.
- Record the force and elongation throughout the test.
- Calculate tensile strength, elongation at break, and modulus at different elongations.

Standard: ASTM D5963 (Rotary Drum Abrader) / ISO 4649

Objective: To evaluate the resistance of the rubber compound to wear.

Procedure:

- A cylindrical rubber test piece is moved across an abrasive sheet mounted on a revolving drum.
- The test is conducted under a specified load and for a defined distance.
- The volume loss of the rubber specimen is measured.
- A lower volume loss indicates higher abrasion resistance.[8]

Objective: To determine the viscoelastic properties of the compound, which are predictive of tire performance.

Procedure:

- A rectangular sample of the vulcanized compound is subjected to a sinusoidal strain at a specific frequency and temperature.
- The storage modulus ( $G'$ ), loss modulus ( $G''$ ), and tan delta ( $\tan \delta = G''/G'$ ) are measured.
  - Tan  $\delta$  at 60°C: Correlates with rolling resistance (lower is better).[1]
  - Tan  $\delta$  at 0°C: Correlates with wet grip (higher is better).[1]

Standard: ASTM D8059

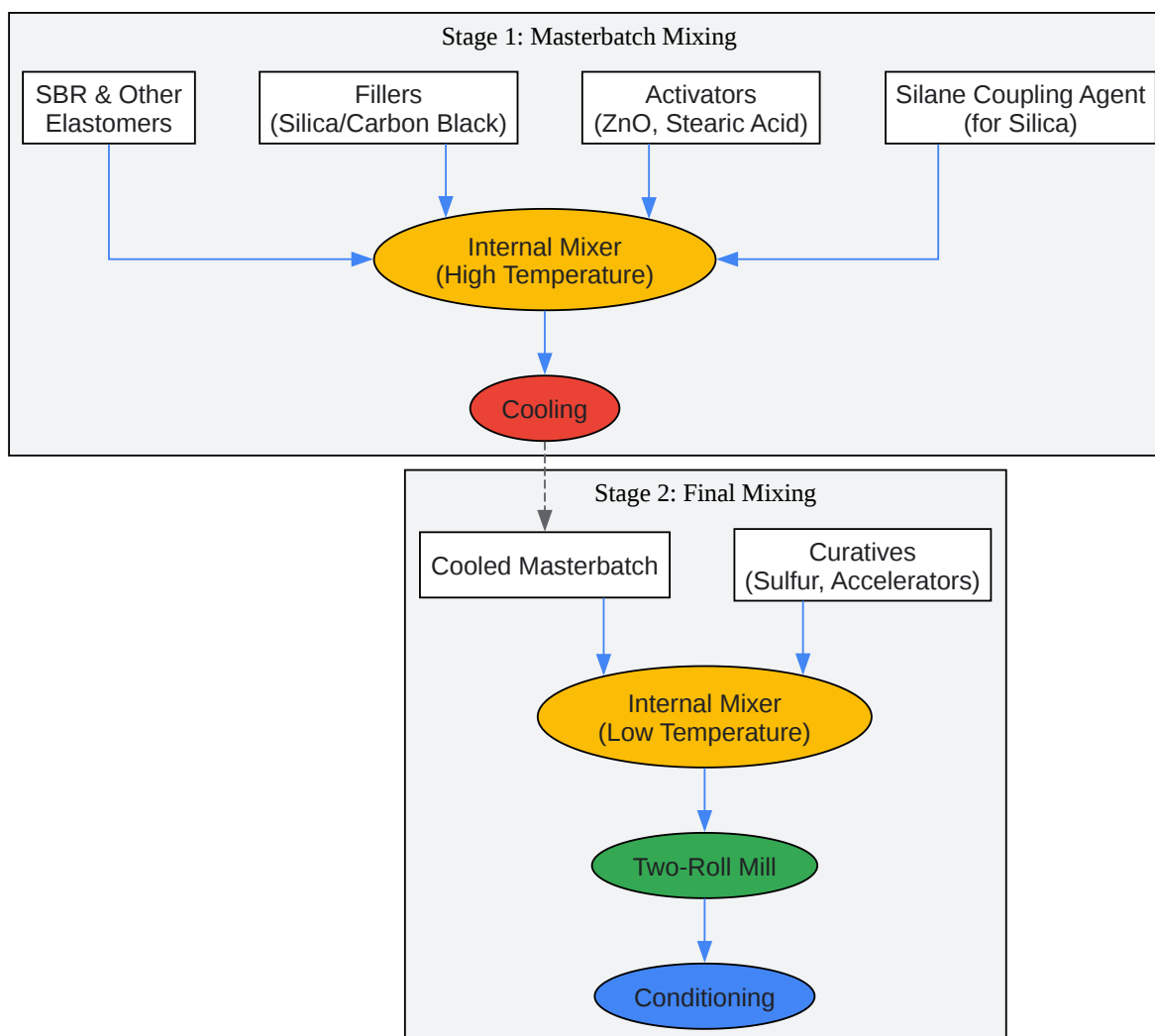
Objective: To assess the filler-filler interaction within the rubber matrix, which is an indicator of filler dispersion.

Procedure:

- An uncured rubber sample is placed in a Rubber Process Analyzer (RPA).
- A strain sweep is performed at a constant temperature and frequency, where the strain amplitude is increased.
- The storage modulus ( $G'$ ) is measured as a function of strain.
- The Payne effect is the difference between the  $G'$  at low strain and  $G'$  at high strain ( $\Delta G'$ ).
- A smaller Payne effect indicates better filler dispersion and a stronger polymer-filler interaction.<sup>[9]</sup>

## Visualizations

### SBR Compounding Workflow



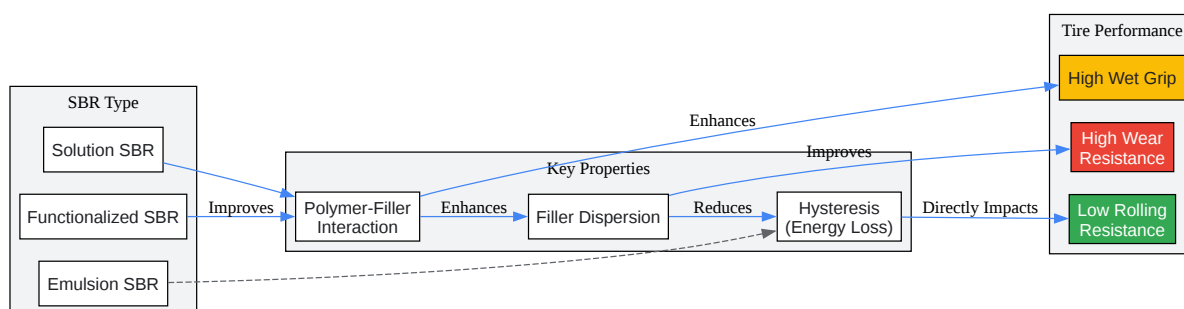
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Caption: SBR Tire Tread Compounding Workflow.

## The "Magic Triangle" of Tire Performance

Caption: The conflicting relationship between key tire performance properties.

## Relationship between SBR Type and Tire Performance



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Caption: Influence of SBR type on properties and performance.

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